1,5-Dimethoxy-2,4-dinitrobenzene
Overview
Description
1,5-Dimethoxy-2,4-dinitrobenzene is an organic compound with the chemical formula C8H8N2O6. It is a yellow crystalline solid with a strong odor . This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Like other nitrobenzene derivatives, it may interact with various biological macromolecules, such as proteins and dna, altering their structure and function .
Mode of Action
Nitrobenzene derivatives are known to undergo electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives can potentially disrupt multiple biochemical pathways due to their reactivity with biological macromolecules .
Pharmacokinetics
Like other nitrobenzene derivatives, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s detoxification mechanisms .
Result of Action
Nitrobenzene derivatives can cause oxidative stress, dna damage, and protein dysfunction, leading to cellular toxicity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,5-Dimethoxy-2,4-dinitrobenzene . For instance, its reactivity may increase at higher temperatures or under acidic conditions .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzene derivatives can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially allow 1,5-Dimethoxy-2,4-dinitrobenzene to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
Nitrobenzene derivatives are generally known to be toxic and can cause damage to cells
Molecular Mechanism
It is known that nitrobenzene derivatives can undergo reactions at the benzylic position, which involves the carbon atom adjacent to the aromatic ring . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that nitrobenzene derivatives can yield high amounts of nucleophilic aromatic substitution adducts when used with certain reagents .
Metabolic Pathways
Nitrobenzene derivatives are known to undergo reactions at the benzylic position, which could potentially involve various enzymes and cofactors .
Preparation Methods
1,5-Dimethoxy-2,4-dinitrobenzene is typically synthesized through the nitration of p-methoxyphenol. The process involves dissolving methoxy phenol in concentrated nitric acid, followed by the slow addition of nitrosulfonate mixed acid. The reaction mixture is then processed to obtain the desired product . Another method involves using dichloromethane, acetic acid, and nitric acid under controlled temperature conditions .
Chemical Reactions Analysis
1,5-Dimethoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other substituents.
Scientific Research Applications
1,5-Dimethoxy-2,4-dinitrobenzene is extensively used in scientific research due to its unique properties. It is employed in the study of drug interactions, protein binding, and toxicology. Additionally, it has applications in organic synthesis and the development of new materials for various industrial purposes.
Comparison with Similar Compounds
1,5-Dimethoxy-2,4-dinitrobenzene is structurally related to other substituted benzene derivatives, such as:
1,2-Dimethoxy-4,5-dinitrobenzene: Similar in structure but with different positioning of methoxy and nitro groups.
1,3-Dimethoxybenzene: Lacks nitro groups and has different chemical properties.
1,4-Dimethoxy-2,5-dinitrobenzene: Another isomer with distinct reactivity and applications.
These compounds share some chemical properties but differ in their reactivity and applications, making this compound unique in its specific uses and effects.
Properties
IUPAC Name |
1,5-dimethoxy-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFRSLVCFFJHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346795 | |
Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-96-4 | |
Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the equilibrium constant determined for 1,5-Dimethoxy-2,4-dinitrobenzene in this study?
A: The research paper focuses on understanding the stability of Meisenheimer complexes, which are intermediates formed during aromatic nucleophilic substitution reactions. The researchers determined the thermodynamic equilibrium constant (K) for the addition of sodium methoxide to this compound in methanol to be 3.8 x 10-6 L mol-1 []. This low K value indicates that the Meisenheimer complex formed in this reaction is relatively unstable, suggesting a less favorable equilibrium towards complex formation. This information contributes to a broader understanding of how substituents on the aromatic ring influence the stability of Meisenheimer complexes and, consequently, the reaction pathways of aromatic nucleophilic substitutions.
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